

Benchmarking CEP-11981 Tosylate Against Next-Generation TKIs: A Comparative Guide

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Compound of Interest

Compound Name: CEP-11981 tosylate

Cat. No.: B12370821

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Introduction

CEP-11981 tosylate is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and anti-tumor properties.^{[1][2][3][4]} Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR1-3), TIE2, and Fibroblast Growth Factor Receptor 1 (FGFR1).^{[1][2][3][4]} While the development of CEP-11981 was discontinued by its sponsor, its unique kinase inhibition profile serves as a valuable benchmark for evaluating the performance of next-generation TKIs that have since entered clinical practice or are in late-stage development. This guide provides an objective comparison of **CEP-11981 tosylate** against four prominent next-generation TKIs with overlapping targets: Regorafenib, Cabozantinib, Lenvatinib, and Nintedanib. The comparative data presented herein is collated from various preclinical and clinical studies to aid researchers in understanding the relative potency, selectivity, and efficacy of these compounds.

Kinase Inhibition Profile

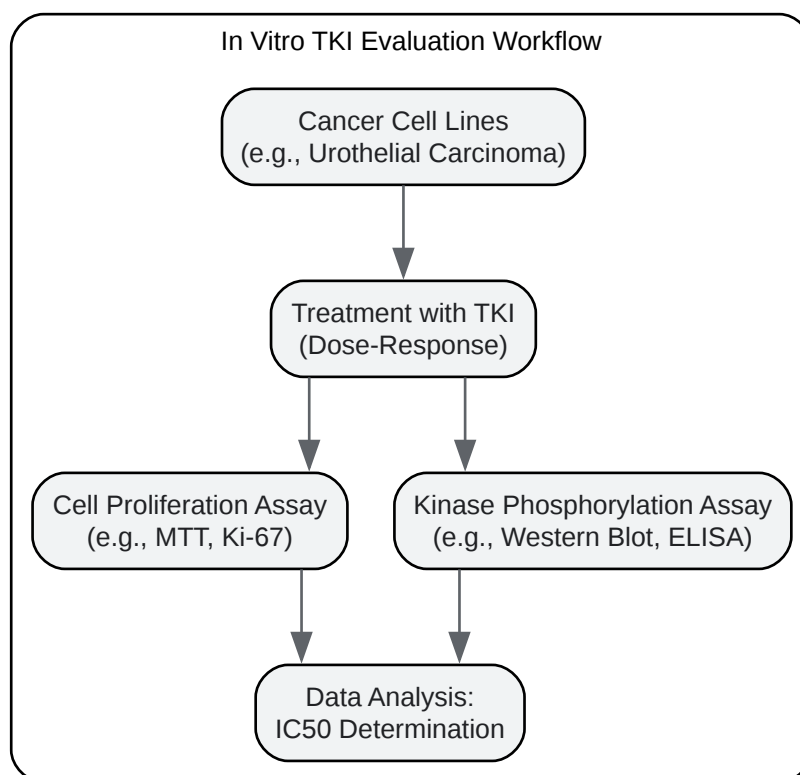
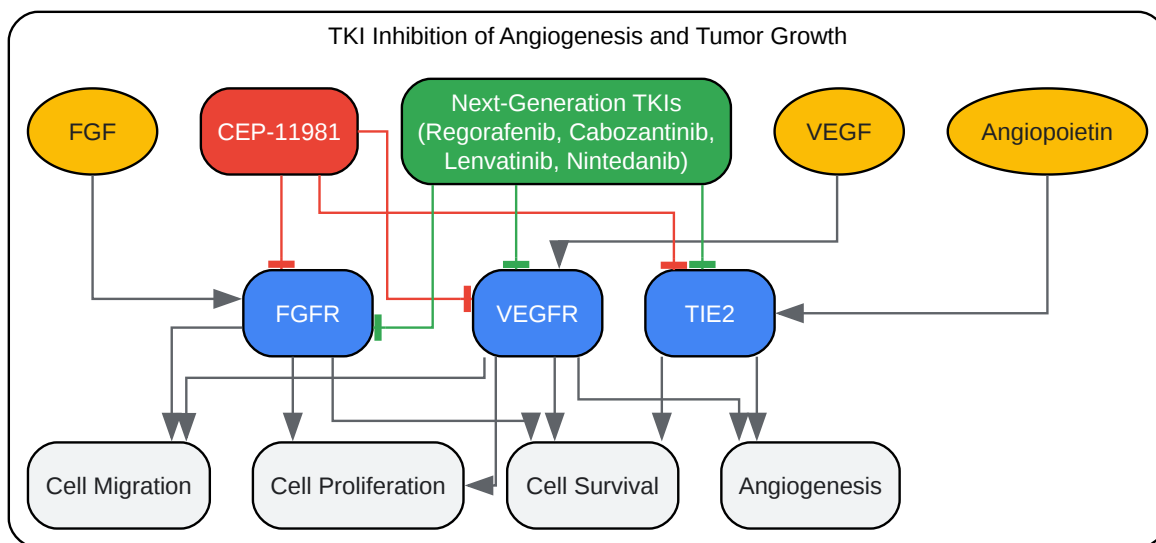
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the reported IC₅₀ values for **CEP-11981 tosylate** and the comparator next-generation TKIs against a panel of key tyrosine kinases. It is important to note that these values are derived from various biochemical and cell-based assays, and direct comparisons should be made with consideration of the different experimental conditions.

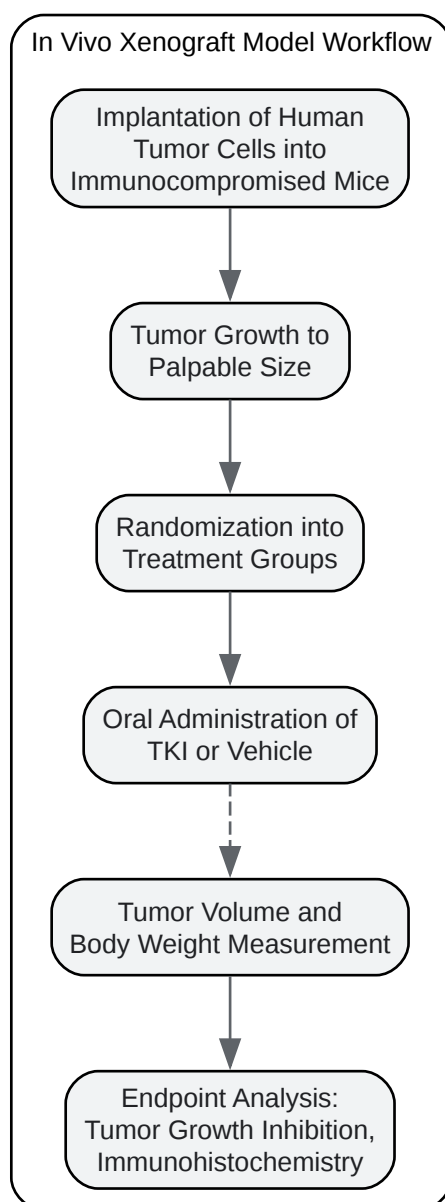
Target Kinase	CEP-11981	Regorafenib	Cabozantinib	Lenvatinib	Nintedanib
VEGFR1 (Flt-1)	-	13 nM[5][6]	12 nM[7][8]	22 nM[9]	34 nM[10]
VEGFR2 (KDR)	-	4.2 nM[5][6]	0.035 nM[7][8][11]	4.0 nM[9]	13 nM[10]
VEGFR3 (Flt-4)	-	46 nM[5][6]	6 nM[7][8]	5.2 nM[9]	13 nM[10]
TIE2	-	311 nM[12]	14.3 nM[7][8][11]	-	-
FGFR1	-	202 nM[12]	-	46 nM[9]	69 nM[10]
FGFR2	-	-	-	-	37 nM[10]
FGFR3	-	-	-	-	108 nM[10]
PDGFR β	-	22 nM[5][6]	234 nM[8]	100 nM[9]	65 nM[10]
c-KIT	-	7 nM[5][6]	4.6 nM[7][8][11]	-	-
RET	-	1.5 nM[5][6]	5.2 nM[7][8][11]	-	-
c-MET	-	-	1.3 nM[7][8][11]	-	-
AXL	-	-	7 nM[7][8][11]	-	-
Raf-1	-	2.5 nM[5][6]	-	-	-

Note: A hyphen (-) indicates that data was not readily available in the searched sources. The IC50 values for CEP-11981 against its primary targets were not specified in the provided search results.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.





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